molecular formula C6H12O B147009 3-Hexanone CAS No. 589-38-8

3-Hexanone

Cat. No.: B147009
CAS No.: 589-38-8
M. Wt: 100.16 g/mol
InChI Key: PFCHFHIRKBAQGU-UHFFFAOYSA-N
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Description

3-Hexanone, also known as ethyl propyl ketone, is an organic compound with the molecular formula C₆H₁₂O. It is a ketone characterized by a six-carbon chain with a carbonyl group at the third carbon atom. This compound is a colorless liquid with a sweet, fruity odor and is used primarily as a solvent and chemical intermediate .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexanone can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced through the oxidation of 3-hexanol due to its simplicity and cost-effectiveness. The process involves the use of large-scale oxidizing agents and controlled reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 3-hexanone involves its interaction with cellular components. The carbonyl group in this compound can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can influence various biochemical pathways, including those involved in metabolism and signal transduction .

Comparison with Similar Compounds

3-Hexanone can be compared with other similar ketones:

This compound is unique due to its linear structure and the position of the carbonyl group, which influences its reactivity and applications .

Properties

IUPAC Name

hexan-3-one
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InChI

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCHFHIRKBAQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2021608
Record name 3-Hexanone
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Molecular Weight

100.16 g/mol
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Physical Description

Colorless liquid; [Hawley], Liquid
Record name 3-Hexanone
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Boiling Point

123.00 to 124.00 °C. @ 760.00 mm Hg
Record name 3-Hexanone
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Solubility

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions
Record name 3-Hexanone
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Density

0.812-0.818
Record name 3-Hexanone
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Vapor Pressure

13.9 [mmHg]
Record name 3-Hexanone
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CAS No.

589-38-8, 63072-44-6
Record name 3-Hexanone
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Melting Point

-55.5 °C
Record name 3-Hexanone
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Synthesis routes and methods I

Procedure details

Kirk-Othmer i.b.i.d. discloses that unsymmetrical dialkyl ketones are prepared by passing vapors of two different fatty acids over an alkaline earth oxide at elevated temperatures. It is stated that the product necessarily contains the three possible ketones and in the example given a mixture of acetic acid and butyric acid are reacted in the vapor phase at 300° C. on a manganese dioxide catalyst to produce 16% methyl ethyl ketone, 24% propyl butyl ketone and 60% ethyl propyl ketone.
[Compound]
Name
dialkyl ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
fatty acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ketones
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods II

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
palladium chloride
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hexanone
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3-Hexanone
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3-Hexanone
Reactant of Route 4
3-Hexanone
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Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Hexanone?

A1: this compound, also known as ethyl propyl ketone, has the molecular formula C6H12O []. Its molecular weight is 100.16 g/mol []. While specific spectroscopic data isn't detailed in the provided research, it's worth noting that ketones like this compound are often characterized by infrared spectroscopy (strong C=O stretch) and nuclear magnetic resonance spectroscopy (characteristic chemical shifts for protons adjacent to the carbonyl group) [].

Q2: What is the flash point of this compound?

A3: The lower flash point of this compound has been experimentally determined to be 18°C using a closed-cup tester and within the range of 27°C to 32°C using an open-cup tester [].

Q3: What is the autoignition temperature (AIT) of this compound and how is it related to ignition delay time?

A4: The experimental AIT of this compound, determined using the ASTM E659 tester, is 425°C [, ]. Studies have shown a relationship between AIT and ignition delay time for this compound, meaning the ignition delay time decreases as the temperature approaches the AIT [, ].

Q4: How do structural variations in ketones impact their antifungal activity?

A7: Research on volatile oxygenated alkyl compounds, including aldehydes and ketones, suggests that the presence of an α,β-unsaturated bond adjacent to the carbonyl group generally enhances antifungal activity []. This highlights the importance of structural features in influencing biological activity.

Q5: Are there any known ozone artifacts associated with this compound?

A8: Research has identified this compound as an artifact formed due to the interaction of ozone with commonly used air sampling adsorbents like Tenax TA and Tenax GR []. This finding highlights a potential source of bias in measuring this compound and other carbonyl compounds in air samples, emphasizing the importance of considering potential artifacts during analysis [].

Q6: Does the presence of this compound in air samples have environmental implications?

A6: While not directly addressed in the research, this compound, like other ketones, can contribute to the formation of secondary organic aerosols in the atmosphere. Understanding the atmospheric fate and transport of this compound is crucial for assessing its potential impact on air quality and climate.

Q7: What analytical techniques are commonly employed to study this compound?

A7: The provided research highlights the use of various analytical techniques, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile compounds, including this compound, in various matrices such as honey [, ], plant extracts [], and air samples [, ].
  • Solid-Phase Microextraction (SPME): Coupled with GC-MS, SPME allows for the efficient extraction and analysis of volatile compounds, including this compound, in complex matrices like soybean seed [] and tangerine juice [].

Q8: What considerations are important when analyzing this compound in air samples?

A12: Accurate measurement of this compound in air samples can be challenging due to the potential for artifact formation. Researchers have shown that this compound can be formed as an artifact during sampling with certain adsorbents, particularly in the presence of ozone []. This highlights the importance of careful selection of adsorbents and appropriate blank corrections to avoid overestimation of this compound concentrations.

Q9: What are some natural sources of this compound?

A9: this compound has been identified as a volatile compound in various natural sources, including:

  • Eucalyptus honey: It serves as a potential biomarker for this honey type [, ].
  • Soybean seeds: Found at varying concentrations during different stages of seed development [].
  • Pandan leaves: Identified as a minor component in the essential oil extracted from Pandanus amaryllifolius [].
  • Sun-dried salt: Found as a major aroma compound in sun-dried salts, potentially influenced by the type of packaging material used [].
  • Endophytic fungi: Certain species of Nodulisporium, found as endophytes in plants, have been shown to produce this compound as one of their volatile organic compounds [].

Q10: Does this compound have any known biological activities?

A10: While the research provided doesn't delve into specific biological activities of this compound, it's worth noting that aliphatic ketones, as a class, can exhibit a range of biological activities, including antimicrobial and insecticidal properties. Further research is needed to fully understand the potential biological significance of this compound.

Q11: Are there specific safety regulations related to the handling and use of this compound?

A15: As a flammable liquid, this compound requires careful handling and storage. Its flash point and auto-ignition temperature provide crucial information for assessing fire and explosion risks []. Specific safety data sheets and regulatory guidelines should always be consulted before handling this compound.

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